[4-Methyl-2-(2-methylpropoxy)phenyl]methanamine
Overview
Description
[4-Methyl-2-(2-methylpropoxy)phenyl]methanamine, also known as 2-Isobutoxy-4-methylbenzylamine, is an organic compound with the molecular formula C12H19NO and a molecular weight of 193.29 g/mol . This compound is characterized by the presence of a methanamine group attached to a phenyl ring substituted with a methyl group and a 2-methylpropoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-Methyl-2-(2-methylpropoxy)phenyl]methanamine typically involves the alkylation of 4-methylphenol with 2-methylpropyl bromide to form 4-methyl-2-(2-methylpropoxy)phenol. This intermediate is then subjected to reductive amination using formaldehyde and ammonia or a primary amine to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity through controlled reaction conditions and purification techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
[4-Methyl-2-(2-methylpropoxy)phenyl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The phenyl ring allows for electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
Oxidation: Formation of oxides or quinones.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
[4-Methyl-2-(2-methylpropoxy)phenyl]methanamine has various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological systems.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [4-Methyl-2-(2-methylpropoxy)phenyl]methanamine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are necessary to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
2-Isobutoxy-4-methylbenzylamine: A direct synonym with similar properties.
4-Methyl-2-(2-methylpropoxy)phenol: An intermediate in the synthesis of the target compound.
4-Methylphenol: A precursor in the synthetic route.
Uniqueness
[4-Methyl-2-(2-methylpropoxy)phenyl]methanamine is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
[4-methyl-2-(2-methylpropoxy)phenyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-9(2)8-14-12-6-10(3)4-5-11(12)7-13/h4-6,9H,7-8,13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACRXMLIEPUCSQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN)OCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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